N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide
Description
N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, coupled with a methanesulfonamido moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-13-17(15-8-6-5-7-9-15)14(2)21(19-13)11-10-18-16(22)12-20(3)25(4,23)24/h5-9H,10-12H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUUAATGOEUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps, starting with the formation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone The phenyl group is then introduced via a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features and Analogues
A comparative analysis of structurally related compounds reveals distinct functional group substitutions that influence physicochemical and biological properties:
Key Observations :
- The target compound’s sulfonamido group distinguishes it from analogues with nitro (electron-withdrawing) or methoxy (electron-donating) substituents .
- The pyrazole ring is a common feature, but substitutions at the 3,5-positions (methyl) and 4-position (phenyl) modulate steric and electronic effects.
Physical and Crystallographic Properties
Crystal structure analyses (e.g., ) reveal that substituents influence molecular packing and hydrogen-bonding networks:
Biological Activity
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article will explore the compound's structure, synthesis, and biological activities, supported by relevant data tables and findings from various studies.
Compound Overview
Chemical Structure:
The compound features a pyrazole ring with methyl and phenyl substitutions, linked through an ethyl chain to a methanesulfonamide group. This unique structure may contribute to its diverse biological properties.
| Property | Details |
|---|---|
| IUPAC Name | N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide |
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 372.48 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the pyrazole ring followed by the introduction of substituents and functional groups.
- Formation of Pyrazole Ring:
- The initial step generally involves the reaction of hydrazine with a diketone or similar precursor.
- Substitution Reactions:
- Methyl and phenyl groups are introduced at specific positions on the pyrazole ring.
- Linkage Formation:
- An ethyl linker is created via alkylation methods, followed by amidation with methanesulfonamide to yield the final product.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. Pyrazole derivatives are known for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) .
Cytotoxic Effects
Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, a derivative showed an IC50 value of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU . This suggests that this compound may also possess significant anticancer properties.
Study 1: Antimicrobial Assessment
A study conducted on various pyrazole derivatives demonstrated that compounds containing similar structural motifs exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
Study 2: Anti-inflammatory Mechanism
Docking studies revealed that derivatives could effectively bind to COX enzymes, suggesting a mechanism for their anti-inflammatory effects. These findings were supported by in vitro assays showing reduced prostaglandin levels in treated cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
